molecular formula C24H16 B1581001 Anthracene,9-(2-naphthalenyl)- CAS No. 7424-72-8

Anthracene,9-(2-naphthalenyl)-

Cat. No.: B1581001
CAS No.: 7424-72-8
M. Wt: 304.4 g/mol
InChI Key: MFDORGWIGJJZEQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

9-(2-Naphthyl)anthracene (CAS 7424-72-8) is a polycyclic aromatic hydrocarbon consisting of an anthracene core substituted with a 2-naphthyl group at the 9-position. Its molecular formula is C₂₄H₁₆ , with a molecular weight of 304.39 g/mol. The compound exists as a crystalline solid at room temperature, with a melting point of 203–207°C.

Key structural features :

  • Planar anthracene core : The central anthracene moiety adopts a planar geometry, characteristic of fused aromatic systems.
  • 2-Naphthyl substituent : The naphthyl group is attached at the 9-position of anthracene, introducing steric and electronic effects.
  • Torsional angles : The substituent’s orientation relative to the anthracene plane influences intermolecular interactions. For example, in related anthracene derivatives, substituent torsion angles range between 7.2° and 48.3°, affecting π-π stacking capabilities.

Crystallographic insights :
While direct crystallographic data for 9-(2-naphthyl)anthracene are limited, studies on analogous compounds reveal critical packing motifs. For instance:

  • Amorphous films : Vacuum-deposited thin films of similar anthracene derivatives exhibit broad X-ray diffraction halos, indicating disordered molecular arrangements.
  • Molecular packing : The 2-naphthyl group’s orientation reduces steric hindrance, enabling closer intermolecular distances compared to bulkier substituents.

Comparative Analysis with Anthracene Derivatives

The substitution pattern at the 9-position significantly impacts the compound’s properties. Below is a comparative analysis with structurally related anthracene derivatives:

Property 9-(2-Naphthyl)anthracene 9-(1-Naphthyl)anthracene 2,6-Di(2-naphthyl)anthracene 9,10-Di(2-naphthyl)anthracene
Molecular Formula C₂₄H₁₆ C₂₄H₁₆ C₃₄H₂₂ C₃₄H₂₂
Melting Point 203–207°C 165°C Not reported 383–387°C
Optical λ_max (nm) ~377 nm ~377 nm 375–395 nm 375–395 nm
Molecular Packing Moderate π-stacking Reduced π-stacking Enhanced herringbone motif High thermal stability

Key distinctions :

  • Substituent Position :
    • The 2-naphthyl group in 9-(2-naphthyl)anthracene minimizes steric clashes compared to the 1-naphthyl isomer, enabling closer intermolecular distances.
    • Di-substituted derivatives (e.g., 9,10-di(2-naphthyl)anthracene) exhibit higher thermal stability due to extended π-systems.
  • Electronic Effects :

    • The naphthyl group’s electron-donating nature slightly modulates the anthracene core’s HOMO-LUMO gap. For example, electrochemical studies on 9,10-anthracene derivatives show oxidation potentials around 0.5–0.6 V vs. Ag/AgCl.
  • Thin-Film Properties :

    • In organic thin-film transistors (OTFTs), 2,6-di(2-naphthyl)anthracene achieves higher charge mobility (~2.1 cm²/V·s) compared to mono-substituted analogs, attributed to optimized herringbone packing.

Stereoelectronic Effects of Naphthalenyl Substituent

The 2-naphthyl substituent exerts both steric and electronic influences on the anthracene core, shaping its physicochemical properties:

  • Steric Effects :

    • Reduced intermolecular interactions : The 2-naphthyl group’s orientation creates a twisted geometry relative to the anthracene plane, minimizing steric hindrance. This contrasts with 1-naphthyl substituents, which adopt more planar orientations and hinder π-stacking.
    • Impact on thin-film morphology : In vacuum-deposited films, the 2-naphthyl group promotes amorphous structures, as evidenced by broad X-ray diffraction patterns.
  • Electronic Effects :

    • Conjugation extension : The naphthyl group extends the π-conjugation pathway, slightly red-shifting absorption maxima compared to unsubstituted anthracene. For example, λ_max values for 9-(2-naphthyl)anthracene are ~377 nm (CH₂Cl₂).
    • HOMO-LUMO modulation : The electron-donating nature of the naphthyl group raises the HOMO energy level, as inferred from electrochemical oxidation potentials.
  • Thermal Stability :

    • Enhanced rigidity : The naphthyl group’s planar structure and π-π interactions contribute to higher thermal stability compared to smaller substituents. For instance, 9,10-di(2-naphthyl)anthracene melts at 383–387°C, whereas mono-substituted derivatives melt below 210°C.

Properties

IUPAC Name

9-naphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDORGWIGJJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295073
Record name 9-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-72-8
Record name NSC99510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

One of the most effective and widely used methods for synthesizing 9,10-disubstituted anthracenes, including Anthracene,9-(2-naphthalenyl)-, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method couples a halogenated anthracene derivative with a boronic acid or ester of the corresponding aryl group.

  • Procedure Overview : Starting from 9-bromo-10-(naphthalene-2-yl)anthracene or similar halogenated precursors, the reaction is carried out with 2-naphthalenylboronic acid under palladium catalysis (commonly Pd(PPh3)4) in the presence of a base such as potassium carbonate.
  • Advantages : High regioselectivity, tolerance to various functional groups, and good yields.
  • Research Findings : Studies have demonstrated that this method yields 9,10-disubstituted anthracenes with excellent control over substitution patterns, including the 9-(2-naphthalenyl) substitution, with yields typically ranging from moderate to high (often above 70%).

Nickel-Catalyzed One-Pot Synthesis via Alkene Dicarbofunctionalization and Cyclization

An innovative approach involves a nickel-catalyzed one-pot synthesis that combines alkene dicarbofunctionalization with acid-promoted cyclization and aromatization.

  • Reaction Scheme : The process starts with 2-vinylaldimines, aryl iodides, and arylzinc reagents. Nickel catalysis facilitates the formation of a 1,1,2-triarylethyl intermediate, which upon acid treatment undergoes intramolecular cyclization and re-aromatization to form the anthracene core bearing the 9-arylmethyl substituent.
  • Specific to Anthracene,9-(2-naphthalenyl)- : Using 2-naphthalenyl-containing arylzinc reagents allows direct access to the 9-(2-naphthalenyl) substituted anthracene derivatives.
  • Yields and Efficiency : This method provides good yields and allows the synthesis of various substituted anthracenes in a streamlined one-pot fashion, reducing the number of purification steps and improving overall efficiency.

Friedel–Crafts Alkylation of Arenes with Aromatic Aldehydes

A classical approach to anthracene derivatives involves Lewis acid-catalyzed Friedel–Crafts alkylation.

  • Method Detail : Electron-rich arenes react with aromatic aldehydes in the presence of Lewis acids such as zinc bromide supported on silica gel. The reaction can be directed to form triarylmethanes, which serve as intermediates for further cyclization to anthracenes.
  • Relevance to 9-(2-naphthalenyl) Substitution : By choosing 2-naphthalenyl aromatic aldehydes, the Friedel–Crafts reaction can introduce the 2-naphthalenyl group at the 9-position of anthracene after subsequent cyclization steps.
  • Limitations : This method often requires excess reagents and may involve multiple steps, but it remains a viable route for certain substituted anthracenes.

Cyclotrimerization and Oxidation Routes

Other routes involve transition-metal catalyzed cyclotrimerization of diynes and subsequent oxidation.

  • Process : Diyne substrates bearing naphthalenyl units undergo [2+2+2] cyclotrimerization catalyzed by nickel or cobalt complexes to form dihydroanthracene intermediates, which are then oxidized (e.g., with DDQ) to anthracene derivatives.
  • Application : Although more commonly used for halogenated or simple substituted anthracenes, this method can be adapted to incorporate 2-naphthalenyl substituents at the 9-position.
  • Yields : Good yields and functional group tolerance have been reported, but the method may require careful substrate design.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yields (%)
Suzuki-Miyaura Cross-Coupling 9-Bromoanthracene derivative, 2-naphthalenylboronic acid, Pd catalyst, base High regioselectivity, functional group tolerance Requires pre-functionalized halides and boronic acids 70–90
Nickel-Catalyzed One-Pot Alkene Dicarbofunctionalization 2-Vinylaldimines, aryl iodides, arylzinc reagents, Ni catalyst, acid One-pot, efficient, broad substrate scope Requires organometallic reagents, acid workup 60–85
Friedel–Crafts Alkylation Electron-rich arenes, 2-naphthalenyl aldehydes, Lewis acid (ZnBr2/SiO2) Classical method, accessible reagents Multi-step, excess reagents needed 50–75
Cyclotrimerization and Oxidation Diyne substrates with naphthalenyl groups, Ni/Co catalysts, DDQ oxidation Novel, allows complex substitution Substrate design critical, multi-step 60–80

Research Findings and Notes

  • The Suzuki-Miyaura cross-coupling remains the most straightforward and reliable method for preparing 9-(2-naphthalenyl) anthracene derivatives due to its mild conditions and high selectivity.
  • The nickel-catalyzed one-pot synthesis is a recent advancement that allows rapid assembly of complex anthracene derivatives, including the 9-(2-naphthalenyl) substitution pattern, with fewer purification steps and good overall yields.
  • Friedel–Crafts alkylation, while older, is still relevant for synthesizing triarylmethane intermediates that can be converted to anthracenes, though it is less atom-economical and often requires more steps.
  • Cyclotrimerization methods provide alternative routes but are more specialized and less commonly applied specifically to 9-(2-naphthalenyl) anthracene.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Anthracene,9-(2-naphthalenyl)- is widely used as a host material in the emissive layer of OLEDs. Its luminescent properties make it an excellent candidate for blue-emitting devices, contributing to the development of efficient and low roll-off deep-blue OLEDs .

Biology and Medicine: While its primary applications are in materials science, derivatives of Anthracene,9-(2-naphthalenyl)- are being explored for potential use as fluorescent probes and biomarkers due to their strong luminescence .

Industry: In addition to OLEDs, this compound is used in the production of organic electronic devices, including organic photovoltaics and organic field-effect transistors.

Mechanism of Action

The luminescent properties of Anthracene,9-(2-naphthalenyl)- are attributed to its ability to absorb and emit light. When the compound absorbs photons, electrons are excited to higher energy levels. As these electrons return to their ground state, they release energy in the form of light. This process involves both fluorescence and phosphorescence, depending on the specific electronic transitions involved .

Comparison with Similar Compounds

Optoelectronic Performance in OLEDs

Key Compounds Compared :

  • 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene (BH) : Used as a host material in blue OLEDs (). Exhibits efficient thermally activated delayed fluorescence (TADF) with a Commission Internationale de l’Éclairage (CIE) y-coordinate ≤0.1, indicating deep-blue emission. Operational stability is enhanced due to reduced aggregation and improved charge balance .
  • 9,10-Diphenylanthracene (DPA) : A benchmark blue emitter with CIE coordinates of (0.15, 0.07). However, it suffers from rapid photodegradation due to minimal steric protection ().
  • 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (8) : Shows moderate photostability compared to DPA, attributed to naphthalenyl groups hindring oxidative degradation .

Table 1: Comparison of Key Optoelectronic Properties

Compound CIE Coordinates (x,y) Photodegradation Rate (Relative to DPA) Application
9-(2-Naphthalenyl)anthracene* Not reported Inferred lower than DPA OLED host/emitter
DPA (9,10-diphenyl) (0.15, 0.07) High Blue emitter
BH CIEy ≤0.1 Low TADF host
Compound 8 Not reported Moderate Blue emitter

*Inferred based on structural analogs.

Substituent Effects on Photostability
  • Steric Hindrance : Bulky 2-naphthalenyl groups in 9-(2-naphthalenyl)anthracene likely reduce photodegradation by shielding the anthracene core from oxygen and exciton-induced damage, similar to compound 8 .
  • Electronic Effects : Electron-withdrawing substituents (e.g., bromo in 9-bromo-10-(4-(2-naphthyl)phenyl)anthracene , ) reduce emission efficiency but improve thermal stability. In contrast, electron-donating groups (e.g., methoxy in 9-(4-methoxyphenyl)anthracene , ) redshift emission but may compromise stability.
Thermal and Electrochemical Properties
  • Ag/Ag$^+$, suitable for stable hole transport in OLEDs ().
  • 9,10-Bis(2-naphthalenyl)anthracene : Higher $T_g$ (~180°C) due to increased rigidity, but reduced solubility complicates thin-film processing ().

Biological Activity

Anthracene,9-(2-naphthalenyl)- , also known as 9-(Naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This compound is characterized by its luminescent properties and interactions with various biomolecules, making it a subject of interest in both materials science and biological research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine.

Overview

Anthracene,9-(2-naphthalenyl)- is primarily recognized for its role in organic light-emitting diodes (OLEDs), where it serves as a host material in the emissive layer. Its unique structure allows for efficient light emission, but beyond its applications in electronics, it has been studied for its interactions with biological systems.

The biological activity of Anthracene,9-(2-naphthalenyl)- can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound interacts with cell membrane receptors and intracellular signaling pathways. It can modulate gene expression by influencing the activity of transcription factors and other signaling molecules.
  • Enzyme Interaction : Anthracene derivatives can inhibit or activate various enzymes through non-covalent interactions such as π-π stacking and hydrophobic interactions. This may affect metabolic pathways and cellular processes.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress within cells, potentially influencing cell proliferation and apoptosis.

Anthracene,9-(2-naphthalenyl)- exhibits several notable biochemical properties:

  • Stability : The compound is stable under normal laboratory conditions but should be stored away from high temperatures and open flames to maintain its integrity.
  • Transport and Distribution : Within biological systems, it interacts with transporters and binding proteins that facilitate its distribution across cellular membranes.
  • Subcellular Localization : The localization of this compound within cells is influenced by targeting signals and post-translational modifications.

Cellular Effects

The effects of Anthracene,9-(2-naphthalenyl)- on cellular processes are diverse:

  • Cytotoxicity : Studies have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis . For example, compounds derived from naphthalene have demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells by inducing apoptosis at specific concentrations.
  • Dosage Dependency : The biological effects vary significantly with dosage. Low concentrations may promote beneficial cellular functions, while higher concentrations can induce toxicity.

Research Findings

Recent studies have highlighted the potential applications of Anthracene derivatives in cancer therapy:

Case Study: Anticancer Activity

A study evaluated the anticancer properties of naphthalene-substituted triazole derivatives related to Anthracene. The findings indicated that specific compounds demonstrated remarkable cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis. Notably:

  • Compound 6a exhibited significant inhibition of cell proliferation at low doses (1 μM), leading to a marked increase in cells undergoing apoptosis .
CompoundIC50 (μM)Mechanism of ActionCell Line
6a1Induces apoptosisMDA-MB-231
8c2Cell cycle arrestMDA-MB-231

Q & A

Basic: What are the primary synthetic routes for Anthracene,9-(2-naphthalenyl)-, and how can reaction yields be optimized?

Methodological Answer:
Anthracene derivatives are typically synthesized via cross-coupling reactions such as Suzuki or Sonogashira couplings. For example, Suzuki reactions using anthracene boronic acid and 2-naphthyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures yield the target compound . Key optimization parameters include:

  • Catalyst loading : 2–5 mol% Pd for balance between cost and efficiency.
  • Temperature : 80–110°C to accelerate coupling while minimizing side reactions.
  • Base selection : K₂CO₃ or Cs₂CO₃ to maintain pH for transmetallation.
  • Solvent purity : Anhydrous solvents reduce quenching of reactive intermediates.
    Yields vary (84–95%) depending on steric hindrance and electronic effects of substituents . Post-synthesis purification via column chromatography (silica gel, hexane/DCM) ensures high purity.

Basic: How is the crystal structure of Anthracene,9-(2-naphthalenyl)- determined, and which software tools are recommended for data analysis?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of saturated DCM/hexane solutions yields suitable crystals.

Data collection : Use a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure solution : SHELXS/SHELXL programs for phase determination and refinement. These tools handle space group assignment (e.g., P21/c) and anisotropic displacement parameters .

Validation : Check for C–H···π interactions (common in anthracene derivatives) and torsional angles (e.g., naphthyl substituents may deviate up to 91.2° from the anthracene plane) .

Advanced: How do substituents at the 9-position of anthracene influence photophysical properties in OLED applications?

Methodological Answer:
The 2-naphthyl group enhances π-conjugation and steric hindrance, leading to:

  • Blue emission : λmax ~421–468 nm (CIEx,y: 0.128–0.151) due to restricted molecular vibration .
  • High thermal stability : Tg = 131°C, Td = 367°C, critical for device longevity .
  • Host-guest compatibility : Large bandgap (Eg = 3.0 eV) prevents energy back-transfer in emissive layers.
    To quantify these effects:
  • Perform UV-Vis/PL spectroscopy in dichloromethane (10⁻⁵ M).
  • Use DFT calculations (e.g., Gaussian09) to correlate HOMO/LUMO levels (e.g., HOMO: -5.68 eV) with charge transport efficiency .

Advanced: What experimental strategies resolve contradictions in reaction mechanisms for anthracene halogenation?

Methodological Answer:
Halogenation (e.g., bromination) at the 9/10-positions can compete with side reactions (e.g., diadduct formation). To clarify mechanisms:

Kinetic studies : Monitor reaction progress via GC-MS at varying temperatures (0–25°C). Lower temps favor monosubstitution.

Isotopic labeling : Use D₂O quench to trace protonation sites in intermediates.

Computational modeling : Compare activation energies for 9- vs. 10-position attack using Gaussian (B3LYP/6-31G*).
Contradictions in regioselectivity often arise from solvent polarity (e.g., CCl₄ vs. DMF) and Lewis acid catalysts (e.g., FeBr₃) .

Basic: What safety protocols are critical when handling Anthracene,9-(2-naphthalenyl)- in the laboratory?

Methodological Answer:
Refer to SDS guidelines (e.g., GHS classification: H315/H319):

  • Personal protective equipment (PPE) : Nitrile gloves, P95 respirators, and chemical goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (TLV: Not established; assume <1 mg/m³).
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA D003).
  • Storage : Amber vials at 2–8°C under argon to prevent photodegradation and oxidation .

Advanced: How can computational methods predict the charge transport properties of Anthracene,9-(2-naphthalenyl)- derivatives?

Methodological Answer:

DFT calculations : Optimize geometry at B3LYP/6-311G** to determine frontier orbitals.

Charge mobility : Use Marcus theory to calculate reorganization energy (λ) and electronic coupling (J). Lower λ (<0.3 eV) indicates higher hole mobility .

Crystal packing analysis : Hirshfeld surfaces (CrystalExplorer) identify π-π stacking distances (3.5–4.0 Å ideal for charge hopping) .

Validation : Compare predicted μh (hole mobility) with OFET measurements (e.g., μh = 0.01–0.1 cm²/V·s for anthracene derivatives) .

Basic: What spectroscopic techniques are used to characterize Anthracene,9-(2-naphthalenyl)-, and how are data interpreted?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm substitution patterns. Anthracene protons appear at δ 7.8–8.5 ppm; naphthyl protons split into multiplets (δ 7.2–7.9 ppm) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 380.48 (C30H20+) .
  • UV-Vis : π→π* transitions at 357/375/395 nm; shoulders indicate vibronic coupling .
  • Fluorescence : Quantum yield (Φf) measured via integrating sphere (e.g., Φf = 0.75 for pure films) .

Advanced: How do structural modifications at the 9-position impact biological activity, such as anticancer potential?

Methodological Answer:

  • Planarity vs. bioactivity : Bulky 2-naphthyl groups reduce intercalation with DNA but enhance membrane permeability.
  • In vitro assays : Test cytotoxicity (MTT assay) against HeLa cells (IC50 <10 μM suggests therapeutic potential).
  • ROS generation : Use DCFH-DA probes to link anthracene’s photodynamic activity to apoptosis .
  • SAR studies : Compare with 9-(4-dimethylaminophenyl)anthracene to isolate electronic vs. steric effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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